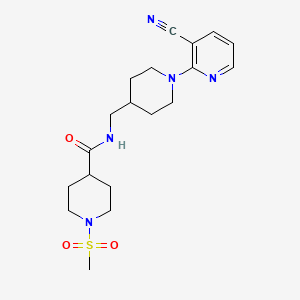

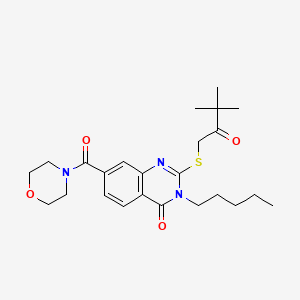

N-((1-(3-氰基吡啶-2-基)哌啶-4-基)甲基)-1-(甲磺酰基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the provided studies. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another study describes a scalable process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, from 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation . Additionally, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by various analytical techniques .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as 1H-NMR, IR, and elemental analysis . The presence of different substituents on the piperidine ring and their positions significantly influence the biological activity of these compounds. For example, the arene sulfonyl group on N4 was found to be critical for the high enantioselectivity of a Lewis basic catalyst derived from l-piperazine-2-carboxylic acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperidine derivatives are crucial for their antimicrobial and enzyme inhibition activities. The hydrosilylation of N-aryl imines with trichlorosilane catalyzed by l-piperazine-2-carboxylic acid derived N-formamides is an example of a reaction that yields high enantioselectivity and isolated yields . The anti-angiogenic and DNA cleavage activities of the synthesized piperidine derivatives were evaluated, suggesting that the chemical structure of these compounds plays a significant role in their biological functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperidine derivatives are closely related to their molecular structures and the nature of their substituents. The study of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives revealed their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with molecular docking studies confirming their binding interactions with the respective human proteins . The optimization of reaction conditions for the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide resulted in a high yield and purity of the target product, demonstrating the importance of physical and chemical properties in the synthesis process .

科学研究应用

CGRP受体抑制的对映选择性合成:该化合物属于一类有效的降钙素基因相关肽(CGRP)受体拮抗剂。一项研究开发了这类化合物的立体选择性和经济性合成方法,突出了它们在CGRP受体抑制方面的潜力,这在各种治疗领域至关重要 (Cann 等,2012).

PET显像剂合成:另一项研究重点是合成该化合物的衍生物,作为潜在的PET(正电子发射断层扫描)显像剂。该衍生物可用于对IRAK4酶进行成像,该酶在神经炎症中起作用,而神经炎症是多种神经系统疾病的重要因素 (Wang 等,2018).

抗血管生成和DNA切割活性:对该化合物新型衍生物的研究显示出显著的抗血管生成和DNA切割活性,表明在癌症治疗中具有潜在应用。这些衍生物有效抑制血管形成并与DNA相互作用,这对于抗癌策略至关重要 (Kambappa 等,2017).

PCSK9的小分子抑制剂:一项研究发现该化合物的衍生物是PCSK9 mRNA翻译的小分子抑制剂。这一发现意义重大,因为PCSK9抑制剂可以降低LDL胆固醇水平,而LDL胆固醇是心血管疾病的危险因素 (Londregan 等,2018).

神经炎症中的小胶质细胞成像:研究表明,使用与PET放射性示踪剂同类的化合物可以特异性地对小胶质细胞进行成像,有助于在神经炎症中对反应性小胶质细胞进行成像。这一应用对于理解各种神经精神疾病至关重要 (Horti 等,2019).

属性

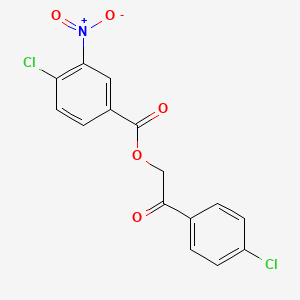

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3S/c1-28(26,27)24-11-6-16(7-12-24)19(25)22-14-15-4-9-23(10-5-15)18-17(13-20)3-2-8-21-18/h2-3,8,15-16H,4-7,9-12,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYFNULBGCMBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)